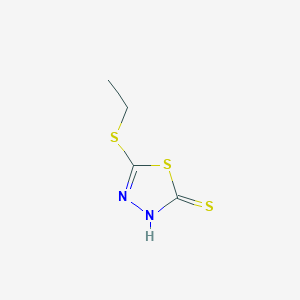

2-Ethylthio-1,3,4-thiadiazole-5-thiol

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Chemical and Biological Sciences

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. nih.govwikipedia.org This scaffold is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.netnih.govmdpi.com The unique arrangement of heteroatoms in the 1,3,4-thiadiazole ring imparts favorable properties such as aromaticity, in vivo stability, and the ability to participate in hydrogen bonding, making it a privileged structure in drug design. nih.govgavinpublishers.com

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antitubercular properties. researchgate.netnih.govmdpi.combenthamdirect.com The versatility of this scaffold allows for the synthesis of diverse derivatives with tailored biological functions. mdpi.comeurekaselect.com For instance, the incorporation of different substituents at various positions on the thiadiazole ring can significantly modulate the compound's biological efficacy. gavinpublishers.com Beyond pharmaceuticals, 1,3,4-thiadiazole derivatives also find applications in agriculture as pesticides and in materials science for the development of polymers and dyes. nih.govresearchgate.net

The biological importance of this scaffold is further highlighted by its presence in several commercially available drugs. japsonline.comingentaconnect.com For example, Acetazolamide, a diuretic, and Cefazolin, an antibiotic, both contain the 1,3,4-thiadiazole moiety. japsonline.comelsevierpure.com The continued exploration of 1,3,4-thiadiazole chemistry promises the development of new therapeutic agents and advanced materials. ingentaconnect.com

Overview of Research on 2-Ethylthio-1,3,4-thiadiazole-5-thiol and Analogous Compounds

Research on this compound and its analogs primarily focuses on their synthesis and potential applications stemming from their unique chemical structures. The presence of both a thioether (-S-C2H5) and a thiol (-SH) group on the 1,3,4-thiadiazole ring makes these compounds valuable intermediates in organic synthesis.

Studies have explored the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives. google.comnih.gov For example, a process for preparing 2-substituted-1,3,4-thiadiazole-5-thiols, which are useful intermediates for certain cephalosporin (B10832234) antibiotics, has been developed. google.com The synthesis of related compounds like 5-(ethylamino)-1,3,4-thiadiazole-2-thiol (B181994) has also been reported. chemicalbook.com

Analogous compounds such as 2-methylthio-1,3,4-thiadiazole-5-thiol and 5-phenyl-1,3,4-thiadiazole-2-thiol (B1335008) have been investigated for their chemical properties and potential uses. chemimpex.comthermofisher.com For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) derivatives are known to be useful as lubricant additives. google.com The functionalization of the thiol group in these compounds allows for the creation of a diverse library of molecules with potential applications in materials science and medicinal chemistry. mdpi.com

Historical Context and Evolution of Thiadiazole Chemistry

The journey of thiadiazole chemistry began in the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.gov However, the true nature of this heterocyclic ring system was not fully understood until 1890. nih.gov The development of synthetic methods for thiadiazoles has been a continuous process, with researchers devising new and efficient ways to construct this versatile scaffold.

Initially, the interest in 1,3,4-thiadiazoles was largely driven by their application as antibacterial agents, particularly as sulfonamides. gavinpublishers.com Over the decades, the scope of thiadiazole research has expanded dramatically. Scientists have synthesized and investigated a vast number of derivatives, leading to the discovery of their diverse pharmacological activities. nih.govjapsonline.com This has solidified the position of the 1,3,4-thiadiazole ring as a significant pharmacophore in modern drug discovery. The evolution of analytical techniques has also played a crucial role in characterizing these compounds and understanding their structure-activity relationships.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYQXMUUKOBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360877 | |

| Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37147-15-2 | |

| Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37147-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylthio 1,3,4 Thiadiazole 5 Thiol and Its Derivatives

General Approaches to 1,3,4-Thiadiazole (B1197879) Ring Synthesis

The formation of the 1,3,4-thiadiazole ring can be achieved through several general synthetic routes, primarily involving cyclization reactions of precursors containing the necessary nitrogen, carbon, and sulfur atoms.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the 1,3,4-thiadiazole nucleus. These reactions typically involve the intramolecular cyclization of open-chain precursors. A common strategy is the acid-catalyzed cyclization of acylthiosemicarbazides. In this approach, a thiosemicarbazide is first acylated with a carboxylic acid or its derivative, and the resulting intermediate undergoes dehydration and ring closure in the presence of an acid catalyst such as sulfuric acid or phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-thiadiazole. prepchem.com The reaction conditions can be varied to influence the yield and purity of the final product.

Another important cyclization strategy involves the reaction of hydrazides with carbon disulfide. This method is particularly useful for the synthesis of 1,3,4-thiadiazole-2,5-dithiol, a key intermediate for many derivatives. The reaction of hydrazine hydrate with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate salt, which upon heating or acidification, cyclizes to form the desired 2,5-dimercapto-1,3,4-thiadiazole (B142945). jmchemsci.com

Methods Utilizing Thiosemicarbazide

Thiosemicarbazide and its derivatives are versatile starting materials for the synthesis of a wide array of 1,3,4-thiadiazoles. The reaction of thiosemicarbazide with various electrophiles can lead to the formation of the thiadiazole ring. For instance, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent is a common method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. asianpubs.org

Furthermore, thiosemicarbazide can react with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can then be cyclized to yield 5-amino-1,3,4-thiadiazole-2-thiol. connectjournals.com This compound serves as a valuable precursor for further functionalization. The general mechanism for the cyclization of thiosemicarbazides involves the nucleophilic attack of the sulfur atom on a carbonyl carbon followed by dehydration.

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide | Carboxylic Acid/Dehydrating Agent | 2-Amino-5-substituted-1,3,4-thiadiazole | asianpubs.org |

| Thiosemicarbazide | Carbon Disulfide/Base | 5-Amino-1,3,4-thiadiazole-2-thiol | connectjournals.com |

Strategies Involving Acylhydrazines and Dithiocarbazates

Acylhydrazines (or carbohydrazides) are key precursors in several synthetic routes to 1,3,4-thiadiazoles. The reaction of an acylhydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, yields a potassium dithiocarbazinate salt. This intermediate can then be cyclized, often by heating in the presence of a dehydrating agent like concentrated sulfuric acid, to afford 5-substituted-1,3,4-thiadiazole-2-thiols. prepchem.com

Dithiocarbazates, formed from the reaction of hydrazine with carbon disulfide, are also central to the synthesis of the 1,3,4-thiadiazole ring. These intermediates can be reacted with a variety of electrophiles to introduce substituents onto the thiadiazole core. The versatility of dithiocarbazates makes them valuable building blocks in the construction of diverse 1,3,4-thiadiazole derivatives. researchgate.net

Specific Preparation Routes for 2-Substituted-1,3,4-thiadiazole-5-thiols

The synthesis of 2-substituted-1,3,4-thiadiazole-5-thiols, such as the target compound 2-Ethylthio-1,3,4-thiadiazole-5-thiol, often builds upon the general methods for ring formation, followed by specific functionalization steps.

Thioamide-Based Synthetic Protocols

While not a direct starting material in the most common syntheses, thioamides can be conceptually seen as precursors to the thiadiazole ring. The core structural element of a thioamide is present in thiosemicarbazide. More directly, the cyclization of thiosemicarbazones, which are derived from the condensation of thiosemicarbazide with aldehydes or ketones, can lead to 1,3,4-thiadiazole derivatives. These reactions often proceed via oxidative cyclization.

A more relevant approach for the synthesis of 2-substituted-1,3,4-thiadiazole-5-thiols involves the use of dithiocarbazates. The reaction of a substituted hydrazine with carbon disulfide can lead to a dithiocarbazate that, upon cyclization, yields a 2-substituted-1,3,4-thiadiazole-5-thiol.

Role of Hydrazine and Carbon Disulfide in Synthesis

The reaction between hydrazine and carbon disulfide is a fundamental and widely employed method for the synthesis of the 1,3,4-thiadiazole backbone, particularly for 2,5-disubstituted derivatives bearing thiol groups. The initial reaction in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide, affords the potassium salt of dithiocarbazic acid. researchgate.net

This dithiocarbazate salt is a versatile intermediate. For the synthesis of this compound, a plausible and commonly used route involves the initial synthesis of 1,3,4-thiadiazole-2,5-dithiol. This can be achieved by reacting hydrazine hydrate with two equivalents of carbon disulfide in the presence of a base. eprajournals.com

The resulting 2,5-dimercapto-1,3,4-thiadiazole can then undergo selective S-alkylation. By carefully controlling the reaction conditions, such as the stoichiometry of the alkylating agent and the reaction temperature, it is possible to achieve mono-alkylation. The use of one equivalent of an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base would lead to the formation of this compound. The thiol group at the 5-position is generally more acidic and therefore more readily deprotonated and alkylated under basic conditions.

| Precursor | Reagent(s) | Intermediate | Final Product |

| Hydrazine Hydrate | 1. Carbon Disulfide (2 eq.), KOH2. Acidification | 1,3,4-Thiadiazole-2,5-dithiol | - |

| 1,3,4-Thiadiazole-2,5-dithiol | 1. Base (1 eq.)2. Ethyl Iodide (1 eq.) | - | This compound |

Optimization of Reaction Conditions, including Ultrasound Assistance

The efficiency of synthesizing 1,3,4-thiadiazole derivatives is highly dependent on the reaction conditions. Optimization strategies often focus on altering bases, solvent systems, and reagent proportions to maximize yield and purity. researchgate.net For instance, in the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), experimental conditions have been specifically tailored for different products, such as 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, by adjusting the base and the ratio of reactants. researchgate.netmdpi.com

In recent years, green and sustainable synthetic methods have become increasingly important. Sonochemistry, or the use of ultrasound to promote chemical reactions, has emerged as a valuable technique in the synthesis of heterocyclic compounds. researchgate.net Ultrasound irradiation can enhance reaction rates, improve yields, and often allows for milder reaction conditions. This method has been successfully applied to the one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, which are structurally related to thiadiazoles. researchgate.net The application of ultrasound in conjunction with eco-friendly biocatalysts has also been demonstrated in the synthesis of other thiazole derivatives, highlighting its potential as a powerful tool for creating these compounds efficiently and sustainably. acs.org While direct reports on the ultrasound-assisted synthesis of this compound are not prevalent, the success in related heterocyclic systems suggests its high applicability for improving reaction efficiency and environmental footprint. researchgate.netacs.org

Synthesis of Key Intermediates and Precursors

The synthesis of complex thiadiazole derivatives relies on the efficient preparation of key building blocks. Two critical classes of intermediates are 2-mercapto-5-methyl-1,3,4-thiadiazole derivatives and haloalkylthio thiadiazole reagents.

2-Mercapto-5-methyl-1,3,4-thiadiazole is a crucial intermediate, notably used in the synthesis of cephalosporin (B10832234) antibiotics like cefazolin and cefazedon. mdpi.comchemicalbook.com The general synthesis of the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazides. nih.govsci-hub.st One of the most common procedures involves the acylation of a thiosemicarbazide followed by dehydration, which can be accomplished using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another widely used method is the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. connectjournals.comresearchgate.net

The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole is a key step in creating more complex derivatives. mdpi.com The thiol group provides a reactive site for introducing various substituents. Research has demonstrated that this compound can exist in both thiol and thione tautomeric forms in the solid state, which influences its reactivity. researchgate.net

Table 1: Selected Synthesis Methods for 1,3,4-Thiadiazole Core

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | Dehydrating Agent (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide & Carbon Disulfide | Base (e.g., KOH) | 5-Amino-1,3,4-thiadiazole-2-thiol | connectjournals.com |

| Acylhydrazines & Dithiocarbamates | Et₃N, H₂O | 2-Substituted-1,3,4-thiadiazole | researchgate.net |

This table is interactive. Click on the headers to sort.

2-(ω-Haloalkylthio) thiadiazoles are valuable reagents that act as alkylating agents, allowing for the introduction of functionalized side chains onto other molecules. mdpi.com A detailed study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihaloalkanes has led to the development of optimized protocols for these specific reagents. mdpi.com

The synthesis involves reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with various α,ω-dihaloalkanes. The outcome of the reaction, whether it yields the desired monosubstituted haloalkylthio derivative or a disubstituted symmetrical bis-thiadiazole, is highly dependent on the reaction conditions. By carefully controlling the stoichiometry of the reactants, the desired product can be selectively synthesized. For example, altering the ratio of the thiadiazole to the dihaloalkane from 1:2 to 2:1.1 was found to be effective in shifting the primary product from the haloalkylthio reagent to the bis-thiadiazole ligand. mdpi.com The resulting halogenide reagents can then be isolated, often through chromatographic methods, and used in subsequent synthetic steps. mdpi.com

Table 2: Optimized Conditions for Synthesis of Bis-Thiadiazole Ligands

| Ligand | Thiadiazole/Reagent Ratio | Yield | Reference |

|---|---|---|---|

| Bis-thiadiazole 7 | 2:1.1 | 69% | mdpi.com |

| Bis-thiadiazole 8 | 2:1.1 | 73% | mdpi.com |

This table is interactive. Click on the headers to sort.

Reactivity and Derivatization Strategies of 2 Ethylthio 1,3,4 Thiadiazole 5 Thiol

Functionalization through Alkylation and Acylation

The presence of a reactive thiol group and nitrogen atoms within the thiadiazole ring makes 2-Ethylthio-1,3,4-thiadiazole-5-thiol amenable to functionalization via alkylation and acylation reactions. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

The thiol group of this compound can be readily alkylated to form thioether derivatives. This nucleophilic substitution reaction typically proceeds by treating the starting thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent.

For instance, the reaction of related 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihalogenoalkanes has been studied to produce 2-(ω-haloalkylthio) thiadiazoles. mdpi.combohrium.com This highlights the utility of alkylation in introducing a variety of functional groups onto the thiadiazole scaffold. The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired thioether derivative.

The reactivity of the thiol group can also be exploited to synthesize symmetrical bis-thiadiazole compounds. These molecules, which contain two thiadiazole units linked by a spacer, are of interest for their potential as ligands in coordination chemistry and for their unique structural properties. The synthesis of such compounds can be achieved by reacting two equivalents of the thiadiazole thiol with a dihaloalkane.

A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihalogenides demonstrated that altering the thiadiazole to reagent proportions can direct the reaction towards the predominant formation of disubstituted, symmetrical bis-thiadiazoles. mdpi.com For example, using a 2:1.1 ratio of the thiadiazole to the dihaloalkane was found to be effective in producing these symmetrical structures. mdpi.com

Tautomeric Equilibria and Isomerism

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom can exist in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is particularly relevant for this compound and its derivatives.

Mercapto-substituted thiadiazoles can exist in either the thiol or thione tautomeric forms, which significantly influences their reactivity. researchgate.net Quantum chemical calculations have been employed to investigate this tautomeric equilibrium. For mercaptothiadiazoles, these calculations have confirmed that the thione form is the predominant tautomer. researchgate.net The activation energies for the thiol-to-thione hydrogen transfer have been calculated in the gas phase and in solution, indicating that this is a generally unfavorable reaction. researchgate.net

Experimental studies, including crystallographic analysis, have also provided evidence for the predominance of the thione tautomer in the solid state, which exhibits a C=S double bond and a C–N–H group within the thiadiazole ring. researchgate.net The possibility of tautomeric equilibrium between keto and enol forms has also been noted in related heterocyclic systems, with NMR data often indicating the predominance of one tautomer under specific conditions. mdpi.com

The position of the tautomeric equilibrium can be influenced by the nature of the substituents on the thiadiazole ring. Electron-donating or electron-withdrawing groups can affect the relative stability of the thiol and thione forms.

Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the presence of certain substituents can favor one tautomeric form over the other. For example, in a study of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a combination of experimental and theoretical methods was used to determine the most stable tautomer in aqueous solution. researchgate.net The electronic properties of the substituents can alter the electron distribution within the heterocyclic ring, thereby influencing the proton affinity of the nitrogen and sulfur atoms involved in the tautomerism. Structure-activity relationship studies on other 1,3,4-thiadiazole derivatives have indicated that substituents with strong electron-donating or electron-withdrawing properties can enhance their biological profiles. nih.gov

Coordination Chemistry of this compound and Related Ligands

The presence of multiple heteroatoms (nitrogen and sulfur) makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can coordinate to metal ions through their nitrogen and sulfur atoms, forming stable metal complexes.

The coordination behavior of related 1,3,4-thiadiazole derivatives has been investigated. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) and its derivatives have been used to prepare new metal complexes. researchgate.net Symmetrical bis-thiadiazoles, synthesized from mercapto-thiadiazole precursors, are particularly interesting as ligands due to their ability to act as bridging ligands between two metal centers. mdpi.combohrium.com The coordination properties of these sulfur-containing ligands are noteworthy. mdpi.com Furthermore, metal complexes of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been synthesized and have shown enhanced biological properties compared to the free ligands. nih.gov

The study of the coordination chemistry of these thiadiazole derivatives is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry.

Formation of Metal Complexes (e.g., Co(II), Ni(II), Cu(II))

Metal complexes of 1,3,4-thiadiazole derivatives are synthesized to explore their structural diversity and potential applications. The formation of complexes with divalent cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)) typically involves the reaction of the thiadiazole ligand with the corresponding metal salts in a suitable solvent.

The general synthetic procedure involves dissolving the thiadiazole ligand, such as 2-alkylthio-5-mercapto-1,3,4-thiadiazole, and a metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in a solvent like ethanol. tandfonline.comtandfonline.comjmchemsci.com The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. jmchemsci.com The resulting solid complex can then be isolated by filtration, washed, and dried. For instance, a mononuclear complex of copper(II) chloride with the closely related 2-amino-5-ethylthio-1,3,4-thiadiazole was synthesized by reacting the ligand with CuCl₂·2H₂O in an ethanol-water solution, with single crystals suitable for X-ray diffraction obtained by slow evaporation of the solvent. researchgate.net

These synthetic methods leverage the ability of the thiadiazole ring and its substituents to coordinate with transition metal ions, leading to the formation of stable chelates. nih.gov

Ligand Coordination Modes and Geometries

The this compound ligand and its analogs are multifunctional, capable of coordinating to metal ions in various modes due to the presence of multiple nitrogen and sulfur donor atoms. tandfonline.com The specific coordination is influenced by the reaction conditions and the nature of the metal ion. nih.gov

In its deprotonated (thiolate) form, the ligand typically acts as a bidentate chelator, coordinating through the exocyclic sulfur atom and the adjacent ring nitrogen atom (N-3). Infrared spectral data supports this coordination mode, showing shifts in the vibrational frequencies associated with the C=S and N-H groups upon complexation. tandfonline.comtandfonline.com

The resulting metal complexes exhibit various geometries:

Octahedral: This geometry is common for Co(II) and Ni(II) complexes, where the metal ion is coordinated to two or more tridentate or bidentate ligands and potentially other ligands like water or chloride ions. jmchemsci.comnih.gov

Tetragonal-Pyramidal: A five-coordinate complex of copper(II) with 2-amino-5-ethylthio-1,3,4-thiadiazole was found to have a tetragonal-pyramidal structure. In this complex, four ligand molecules coordinate to the copper ion in the inner sphere, with a chlorine atom occupying the fifth coordination site. researchgate.net

Square Planar: This geometry is often observed for Pd(II) and Au(III) complexes with similar thiadiazole-derived ligands. jmchemsci.com

Table 1: Coordination Geometries of Metal Complexes with Thiadiazole Ligands

| Metal Ion | Typical Coordination Geometry | Ligand Coordination Mode | Reference(s) |

|---|---|---|---|

| Co(II) | Octahedral | Bidentate/Tridentate | jmchemsci.comnih.gov |

| Ni(II) | Octahedral | Bidentate/Tridentate | jmchemsci.comnih.gov |

| Cu(II) | Tetragonal-Pyramidal, Octahedral | Bidentate | jmchemsci.comresearchgate.net |

| Pd(II) | Square Planar | Bidentate | jmchemsci.com |

Impact of Metal Complexation on Chemical Properties

One of the most direct impacts is observed in the infrared (IR) spectra of the complexes compared to the free ligand. The disappearance of the S-H stretching band and shifts in the C=N and C-S stretching vibrations confirm the involvement of the thiol sulfur and a ring nitrogen in bonding with the metal ion. tandfonline.comresearchgate.net For example, in the Cu(II) complex with 2-amino-5-ethylthio-1,3,4-thiadiazole, a shift in the absorption bands of the amino group and the thiadiazole ring's C=N and C-S groups indicated coordination through the amino group's nitrogen and a ring nitrogen atom. researchgate.net

Furthermore, metal complexation can enhance the biological properties of the thiadiazole ligand. For example, metal complexes of some 2-amino-1,3,4-thiadiazole derivatives have shown increased antifungal activity compared to the free ligand. nih.gov This enhancement is attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Reactions Leading to Hybrid and Conjugated Thiadiazole Systems

The 1,3,4-thiadiazole ring is a valuable scaffold for synthesizing more complex molecular architectures, including hybrid compounds and conjugated systems. These reactions typically target the reactive functional groups on the thiadiazole core to link them with other heterocyclic or functional moieties.

Derivatives Containing Azo Groups

The synthesis of azo derivatives containing a 1,3,4-thiadiazole ring is a common strategy to create highly conjugated systems, which are of interest as dyes and for their potential biological activities. nih.gov The process generally starts with a 2-amino-5-substituted-1,3,4-thiadiazole precursor, which is closely related to this compound.

The synthesis follows a conventional two-step diazotization-coupling sequence:

Diazotization: The primary heteroaromatic amine is treated with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C). nih.govchemmethod.com This reaction converts the amino group into a reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as aniline, N,N-dimethylaniline, or phenol. nih.gov The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction to form the azo (-N=N-) bridge, linking the thiadiazole ring to the aromatic coupler. rdd.edu.iq

This method has been successfully used to synthesize various 2-arylazo-5-aryl-1,3,4-thiadiazole dyes in high yields. nih.gov

Table 2: Synthesis of Azo-Thiadiazole Derivatives

| Starting Thiadiazole | Coupling Agent | Resulting Product Type | Reference(s) |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aniline | 2-(Phenylazo)-5-aryl-1,3,4-thiadiazole | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole | N,N-Dimethylaniline | 2-((4-Dimethylaminophenyl)azo)-5-aryl-1,3,4-thiadiazole | nih.govchemmethod.com |

| 2-Amino-5-thiol-1,3,4-thiadiazole | β-Naphthol | 1-((5-Mercapto-1,3,4-thiadiazol-2-yl)diazenyl)-2-naphthol | uobaghdad.edu.iq |

Hybrid Coumarin-Thiadiazole Derivatives

The combination of coumarin (B35378) and 1,3,4-thiadiazole moieties into a single hybrid molecule is a strategy aimed at developing new compounds with potentially enhanced biological activities. nih.gov The synthesis of these hybrids often involves forming the thiadiazole ring from a coumarin precursor.

A common synthetic route starts with a coumarin-3-carboxylic acid or a similar derivative. nih.govresearchgate.net The synthesis proceeds through the following steps:

The coumarin carboxylic acid is converted into a more reactive intermediate.

This intermediate is then reacted with a thiosemicarbazide.

An intramolecular cyclization, often mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, leads to the formation of the 1,3,4-thiadiazole ring attached to the coumarin core. nih.govresearchgate.net

For example, 7-hydroxy-4-methylcoumarin-8-carboxylic acid can be treated with POCl₃ and various thiosemicarbazides to yield a series of coumarin-thiadiazole hybrids. nih.gov These hybrid ligands can then be used to form metal complexes, further expanding their chemical diversity. nih.govnih.gov

Sulfonamide-Thiadiazole Conjugates

Conjugates that incorporate both a sulfonamide group and a 1,3,4-thiadiazole ring are of significant interest in medicinal chemistry. The synthesis of these molecules combines the structural features of both pharmacophores. nih.gov

One synthetic approach involves building the thiadiazole ring onto a sulfonamide-containing precursor. For instance, a thiazole-based sulfonamide derivative can be synthesized by first reacting sulfanilamide (B372717) with chloroacetyl chloride. nih.gov The resulting intermediate is then treated with thiourea (B124793) to construct the aminothiazole ring, which is structurally related to the thiadiazole system. nih.gov

Another strategy involves synthesizing the two heterocyclic components separately and then coupling them. For example, 2-amino-5-sulfamoyl-1,3,4-thiadiazole can be used as a building block, which is then condensed with other molecules to create more complex sulfonamide-thiadiazole conjugates. nih.gov The structure-activity relationship of these conjugates often shows that the nature and position of substituents on the aromatic rings can significantly influence their properties. nih.gov

Computational and Theoretical Investigations of 2 Ethylthio 1,3,4 Thiadiazole 5 Thiol and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3,4-thiadiazole (B1197879) derivatives. These methods are employed to analyze molecular and electronic properties, predict spectroscopic data, and determine the most stable molecular forms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 1,3,4-thiadiazole derivatives, DFT calculations, often using functionals like B3LYP and B3PW91, are employed to determine chemical and electronic properties. dergipark.org.tr These calculations help in analyzing frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a critical parameter for chemical reactivity. dergipark.org.trresearchgate.net

Second-order Møller-Plesset perturbation theory (MP2) is another ab initio method used for high-accuracy calculations, particularly when electron correlation effects are significant. Studies on analogs such as 2,5-Dimercapto-1,3,4-thiadiazol have utilized both DFT (B3LYP) and MP2 methods to investigate tautomerism and conformational stability, providing a robust theoretical foundation for understanding the molecule's behavior. researchgate.net

Before predicting properties, the most stable three-dimensional structure of a molecule must be determined through geometry optimization. For 1,3,4-thiadiazole and its derivatives, computational methods are used to find the equilibrium geometries. researchgate.net This process is crucial for analogs that can exist in multiple forms due to tautomerism (e.g., thiol-thione) or internal rotation around single bonds. researchgate.net

For instance, computational studies on 2,5-Dimercapto-1,3,4-thiadiazol explored multiple potential structures arising from tautomerism and the rotation of thiol groups. researchgate.net Similarly, analysis of crystal structures of bis-1,3,4-thiadiazole derivatives has shown that the thiadiazole moieties can adopt different orientations, a phenomenon that can be explored and predicted through conformational analysis. mdpi.com The flexibility and coordination modes of these molecules are influenced by the length and nature of their substituent groups. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Fourier-Transform Infrared (FT-IR) vibrational frequencies are routinely performed for 1,3,4-thiadiazole derivatives. dergipark.org.tr

The Gauge-Invariant Atomic Orbital (GIAO) method, often combined with DFT, is a reliable approach for computing NMR chemical shifts. dergipark.org.tr Studies have shown a high degree of correlation between theoretical and experimental ¹H-NMR and ¹³C-NMR data for novel 1,3,4-thiadiazole compounds, with Pearson correlation coefficients often approaching 0.99. dergipark.org.tr Likewise, theoretical vibrational frequencies calculated using these methods correspond well with experimental IR and Raman spectra, aiding in the complete assignment of vibrational modes. researchgate.net

| Compound Type | Spectroscopic Parameter | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Novel 1,3,4-thiadiazoles | ¹³C-NMR Chemical Shifts | DFT/B3LYP | Pearson correlation coefficient between experimental and theoretical results was approximately R = 0.99. | dergipark.org.tr |

| Novel 1,3,4-thiadiazoles | FT-IR Vibrational Frequencies | DFT | High correlation between calculated and experimental IR spectra, confirming synthesized structures. | dergipark.org.tr |

| 2,5-Dimercapto-1,3,4-thiadiazol (DMTD) | IR and Raman Frequencies | DFT/B3LYP & MP2 | Aided in the complete vibrational assignment of observed spectra based on the favored thiol-thione tautomer. | researchgate.net |

Molecular Modeling and Docking Studies in Drug Design

Molecular modeling techniques are indispensable in modern drug discovery, enabling the prediction of how a ligand (such as a 1,3,4-thiadiazole derivative) will interact with a biological target, typically a protein or enzyme. These methods help prioritize compounds for synthesis and biological testing.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophores) necessary for biological activity. The 1,3,4-thiadiazole ring is considered a valuable scaffold in medicinal chemistry, and researchers often design new molecules by combining it with other known pharmacophores. nih.govnih.gov For example, new prototypes containing both carboxamide and 1,3,4-thiadiazole moieties have been designed to create hybrid compounds with potential antibacterial and anti-inflammatory activities. nih.gov This approach leverages the known biological importance of the thiadiazole nucleus to develop new agents with enhanced or novel activities. nih.govdovepress.com

Molecular docking is a primary in silico tool used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. Numerous studies have utilized docking to investigate the potential of 1,3,4-thiadiazole derivatives as therapeutic agents. researchgate.net These studies provide insights into binding interactions, such as hydrogen bonds and hydrophobic contacts, and can help explain the basis of a compound's biological activity. nih.gov

Docking studies have explored the activity of 1,3,4-thiadiazole analogs against a wide array of targets:

Anticancer: Derivatives have been docked into the binding site of dihydrofolate reductase (DHFR), a known anticancer target. dovepress.comnih.gov

Antiviral: Novel bis- dergipark.org.trnih.govdovepress.comthiadiazolimines were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds showing better theoretical binding energy than control inhibitors. nih.gov Other studies have targeted the HIV-1 protease. researchgate.net

Antibacterial: The antibacterial potential of novel carboxamide derivatives was investigated by docking them against dihydropteroate synthase (DHPS) from S. aureus. nih.gov

The results from these simulations, often expressed as a docking score or binding energy, help to identify promising candidates for further development. researchgate.netresearchgate.net

| Compound Class | Protein Target | Disease Area | Key Finding | Reference |

|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Cancer | Docking results supported the biological activity of potent compounds against cancer cell lines. | dovepress.comnih.gov |

| bis- dergipark.org.trnih.govdovepress.comthiadiazolimines | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | The best compound showed a binding energy of -7.50 kcal/mol, superior to positive controls. | nih.gov |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | Antiviral (HIV) | One compound exhibited the greatest affinity with a dock score of -117.80. | researchgate.net |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Dihydropteroate synthase (DHPS) | Antibacterial | Docking showed a strong connection with the target protein and an elevated binding score. | nih.gov |

| Benzene-1,2,3-triol substituted 1,3,4-thiadiazoles | ADP-sugar pyrophosphatase (NUDT5) | Cancer | One derivative showed a high binding affinity with a docking score of -8.9 kcal/mol. | researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in understanding how the structural features of a molecule influence its biological activity. For the 1,3,4-thiadiazole scaffold, these studies correlate molecular descriptors with biological potency, guiding the design of more effective therapeutic agents.

The biological potency of 1,3,4-thiadiazole derivatives is intricately linked to their electronic and steric properties. QSAR studies on various series of these compounds have revealed that specific physicochemical, topological, and electronic descriptors can model and predict their activity. nih.gov

For instance, in studies of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase inhibitors, multiparametric QSAR models have demonstrated a strong correlation between the inhibitory activity and certain molecular descriptors. nih.gov These models often indicate that both the electronic nature and the bulk of the substituents on the thiadiazole ring are critical for activity.

Generally, for antibacterial agents derived from thiosemicarbazides and 1,3,4-thiadiazoles, QSAR models have shown that an increase in hydrophobicity or steric bulk at certain positions can positively influence activity. niscpr.res.in This suggests that substituents, such as the ethylthio group in 2-ethylthio-1,3,4-thiadiazole-5-thiol, play a significant role in modulating the molecule's interaction with its biological target. The steric bulk can influence binding affinity, while electronic properties, such as electron-donating or withdrawing effects, can affect the strength of interactions with receptor sites. While specific QSAR models for this compound were not detailed in the surveyed literature, the principles derived from analogous compounds are fundamental to predicting its potential biological profile.

Table 1: Key Molecular Descriptors in QSAR Studies of 1,3,4-Thiadiazole Analogs

| Descriptor Type | Description | Influence on Biological Potency |

| Electronic | Describes the electronic aspects of the molecule (e.g., partial charges, dipole moment). | Affects electrostatic interactions with the target protein, influencing binding affinity. |

| Steric | Relates to the size and shape of the molecule (e.g., molecular volume, surface area). | Determines the fit of the molecule into the active site of a receptor; bulky groups can either enhance or hinder binding. niscpr.res.in |

| Topological | Quantifies molecular structure through graph theory (e.g., connectivity indices). | Provides insights into the overall shape, size, and degree of branching of the molecule, which correlates with activity. nih.gov |

| Hydrophobic | Measures the hydrophobicity of the molecule (e.g., LogP). | Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

Thermodynamic Aspects and Stability Analysis

The thermodynamic properties of this compound, particularly the stability of its different forms, are crucial for its behavior in chemical and biological systems. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Like many heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, this compound can exist in two tautomeric forms: the thiol form and the thione form. This phenomenon is known as thiol-thione tautomerism.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers in similar molecules like 2,5-dimercapto-1,3,4-thiadiazol (DMTD). For DMTD, quantum chemical calculations favor the thiol-thione tautomer over the dithiol or dithione forms. researchgate.net Theoretical investigations on 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, another close analog, also explored this equilibrium. By comparing experimental pKa values with theoretical computations, it was established that the thiol form is the more stable tautomer in an aqueous solution. researchgate.net

This equilibrium is significant because the two tautomers can exhibit different chemical reactivity and biological activity. The stability is influenced by factors such as the solvent, with studies on other heterocyclic systems showing that polar solvents can favor one form over the other. nih.gov For this compound, a similar equilibrium is expected, with the relative energies dictating the predominant form under specific conditions.

Table 2: Calculated Relative Energies of Tautomeric Forms for an Analogous Thiadiazole

| Tautomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) | Conclusion on Stability |

| Thiol | DFT (B3LYP) | 6-311+G(d,p) | 0.00 | More stable in solution |

| Thione | DFT (B3LYP) | 6-311+G(d,p) | +2.15 | Less stable in solution |

| Data is illustrative and based on findings for the closely related 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. researchgate.net |

Internal rotation around single bonds is a key factor in determining the conformational flexibility of a molecule. For this compound, rotation can occur around the C-S bond connecting the ethylthio group to the thiadiazole ring. The energy required to overcome this rotation is known as the internal rotation barrier.

The height of this barrier is influenced by both steric and electronic effects. Steric hindrance between the ethyl group and the thiadiazole ring can raise the energy of certain conformations. Electron donating groups tend to decrease the rotational barrier, while electron-withdrawing groups can increase it by enhancing the interaction of molecular orbitals. researchgate.net

In computational studies of related molecules, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) derivatives, X-ray diffraction has shown that the rotation of the thiadiazole moiety can be restricted in the solid state, leading to distinct molecular arrangements. nih.gov For 2-methylthiophene, a related five-membered sulfur-containing heterocycle, the barrier to internal rotation of the methyl group (V3 potential) was experimentally determined to be 197.7324(18) cm⁻¹. mdpi.com While a specific value for the rotational barrier of the ethylthio group in the title compound is not available in the reviewed literature, it is understood that such a barrier exists and would influence the molecule's preferred three-dimensional shape, which in turn can affect its interaction with biological targets.

Biological Activities and Mechanisms of Action of 2 Ethylthio 1,3,4 Thiadiazole 5 Thiol Derivatives in Drug Discovery

Antimicrobial Spectrum and Efficacy

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various bacterial and fungal pathogens. nih.govnih.gov The versatility of the thiadiazole nucleus allows for substitutions that can enhance potency and broaden the spectrum of activity. nih.gov

Derivatives of 1,3,4-thiadiazole have shown significant promise as antibacterial agents, with various substituted compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. For instance, certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative). nih.gov Similarly, newly synthesized 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazole derivatives also exhibited promising in vitro activity against E. coli, P. aeruginosa, B. cereus, and S. aureus. actapharmsci.com

The nature of the substituent on the thiadiazole ring plays a critical role in determining the antibacterial potency. Studies on 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives revealed that compounds with p-chlorophenyl and p-nitrophenyl groups were particularly effective against Gram-positive strains like B. subtilis and S. aureus. nih.gov In another study, derivatives with electron-donating groups showed higher potency against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) bacteria compared to those with electron-withdrawing groups. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Tested Strains | Activity Noted | Reference |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good activity with MICs from 8 to 31.25 µg/mL. | nih.gov |

| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | B. subtilis, S. aureus, E. coli | Good activity against Gram-positive strains; p-nitrophenyl derivative active against E. coli. | nih.gov |

| 2,4-Diphenyl-5-imino-Δ2-1,3,4-thiadiazoles | E. coli, P. aeruginosa, B. cereus, S. aureus | Promising antimicrobial activities observed. | actapharmsci.com |

| 1-[1,3,4-Thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones | S. aureus, S. epidermidis, B. subtilis | Good activity against tested Gram-positive bacteria. | capes.gov.br |

The 1,3,4-thiadiazole scaffold is also a source of potent antifungal agents. Various derivatives have been shown to be effective against a range of fungal pathogens, including Aspergillus fumigatus, Geotrichum candidum, and Candida albicans. nih.govnih.gov For example, certain tris-2,5-disubstituted derivatives displayed good antifungal activity at concentrations between 8 and 31.25 μg/mL. nih.gov

One of the most well-studied derivatives, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), has been identified as a highly active agent against pathogenic fungi, including azole-resistant Candida species, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govresearchgate.net The antifungal efficacy is often dependent on the specific substitutions on the thiadiazole ring. In one series, compounds with electron-donating groups showed high potency, which was diminished when electron-withdrawing groups were substituted. nih.gov Furthermore, the complexation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with metal ions like Cu(II) and Ni(II) has been shown to increase antifungal activity compared to the ligand alone, with a Cu(II) complex being more effective than the standard drug clotrimazole (B1669251) against Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative/Class | Tested Strains | Activity Noted | Reference |

| 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species (including azole-resistant strains), molds | Potent agent with MIC values from 8 to 96 µg/ml. | nih.govresearchgate.net |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | A. fumigatus, C. albicans, G. candidum | Good activity with MICs from 8 to 31.25 µg/mL. | nih.gov |

| 5-Substituted-1,3,4-thiadiazole-2(3H)-thiones | S. epidermidis, M. luteus, Bacillus spp., Candida spp. | Bactericidal or fungicidal effects observed. | journalcsij.com |

| Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus niger, Aspergillus flavus, C. albicans | Cu(II) complex was more effective than clotrimazole against A. flavus. | nih.gov |

The development of new antitubercular agents is a critical area of research, and 1,3,4-thiadiazole derivatives have been explored for their potential in this field. nih.govrdd.edu.iq While much of the research focuses on broader classes of azoles, specific thiadiazole derivatives have been identified as having antimycobacterial properties. nih.govnih.gov For example, various 2-iminothiazolidin-4-one derivatives have been tested against M. tuberculosis H37Rv strains, with some compounds showing promising MIC values. mdpi.com The structural similarity of the thiadiazole ring to other heterocyclic compounds known for antitubercular activity suggests that it is a viable scaffold for developing new drugs against tuberculosis. nih.gov

The antimicrobial effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. A primary mechanism for their antifungal activity involves the disruption of cell wall biogenesis. nih.govresearchgate.net Studies on the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) showed that it causes fungal cells to lose their characteristic shape, form giant cells, and flocculate. nih.govresearchgate.net This is due to interference with the synthesis and proper distribution of essential cell wall components like chitin (B13524) and β(1→3) glucan. nih.govresearchgate.net The compound did not, however, affect the ergosterol (B1671047) content in Candida cells, indicating a different mechanism from azole antifungals. researchgate.net

A more general mechanism, applicable to both antibacterial and anticancer activities, relates to the 1,3,4-thiadiazole ring being a bioisostere of pyrimidine. nih.gov This structural mimicry allows these compounds to interfere with processes related to DNA replication, thereby inhibiting the proliferation of both microbial and cancer cells. nih.gov

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole scaffold is a hallmark of many compounds with significant anticancer properties. nih.govnih.gov These derivatives have been shown to target uncontrolled cell division, a key feature of cancer, often by interacting with biological targets like kinases that are involved in tumor growth. nih.govnih.gov

A wide range of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.govnih.gov For example, disulfide derivatives containing a 1,3,4-thiadiazole moiety have demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing greater potency than the reference drug 5-fluorouracil. nih.gov

Other studies have focused on hybrid molecules. Ciprofloxacin-derived 1,3,4-thiadiazole analogs were tested against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.gov Similarly, honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold have shown interesting anticancer properties against a broad panel of seven cancer cell lines, including A549, MCF-7, HeLa, and HepG2. nih.gov The cytotoxic potential is highly dependent on the specific substitutions. For instance, a series of 2-amido-1,3,4-thiadiazole derivatives were evaluated, with the 4-methoxyphenyl (B3050149) substituted compound showing the best activity against the human ovarian cancer (SK-OV-3) cell line. nih.gov

Table 3: Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity Noted (IC₅₀/GI₅₀) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast), A549 (Lung) | IC₅₀ = 1.78 µmol/L (MCF-7), 4.04 µmol/L (A549) | nih.gov |

| 2-Amido-1,3,4-thiadiazole with 4-methoxyphenyl substituent | SK-OV-3 (Ovarian) | IC₅₀ = 19.5 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2 (Hepatocellular Carcinoma), A-549 (Lung) | One derivative showed high potency with IC₅₀ of 4.37 µM (HepG-2) and 8.03 µM (A-549). | nih.gov |

| Bis-sulfonamides with 1,3,4-thiadiazole ring | HCT116 (Colon), H460 (Lung), MCF-7 (Breast) | GI₅₀ values in the range of 0.74–10.0 µg/mL. | nih.gov |

| Honokiol derivatives with 1,3,4-thiadiazole scaffold | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | Interesting anticancer properties noted. | nih.gov |

Targeting Specific Cancer Cell Lines

Derivatives of 2-Ethylthio-1,3,4-thiadiazole have demonstrated cytotoxic activity against a range of human cancer cell lines. Research has identified specific derivatives that show notable efficacy in inhibiting the proliferation of breast, lung, liver, and colon cancer cells.

For instance, studies on breast cancer cell lines, including MCF-7 and MDA-MB-231, have revealed the anti-proliferative effects of certain 1,3,4-thiadiazole compounds. One such derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited significant activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively. nih.gov Other derivatives, such as 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole, have also shown moderate antiproliferative activity against these breast cancer lines. nih.gov

In the context of liver and lung cancer, specific 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been investigated. One compound in this series demonstrated promising activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with IC50 values of 4.37 µM and 8.03 µM, respectively. researchgate.netnih.gov Further research highlighted that disulfide derivatives containing a 1,3,4-thiadiazole moiety, such as 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide, showed significant inhibition against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 1.78 µM and 4.04 µM. nih.gov Other cancer cell lines targeted by thiadiazole derivatives include human colon carcinoma (HCT-116) and hepatocarcinoma (SMMC-7721). nih.govmdpi.com

Table 1: Anticancer Activity of 2-Ethylthio-1,3,4-thiadiazole-5-thiol Derivatives Against Specific Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 µM | researchgate.netnih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 µM | researchgate.netnih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 µmol/L | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 µmol/L | nih.gov |

| Pyridine derivatives with 1,3,4-thiadiazole scaffold | HCT-116 (Colon) | 2.03–37.56 μM | mdpi.com |

| Pyridine derivatives with 1,3,4-thiadiazole scaffold | Hep-G2 (Liver) | 2.03–37.56 μM | mdpi.com |

Molecular Mechanisms of Anticancer Action (e.g., DNA Replication Disruption, Enzyme Inhibition)

The anticancer effects of 2-Ethylthio-1,3,4-thiadiazole derivatives are attributed to several molecular mechanisms. In silico and in vitro studies suggest these compounds can induce apoptosis (programmed cell death) and inhibit crucial enzymes involved in cancer cell proliferation.

One of the primary proposed mechanisms involves the activation of the apoptotic pathway. For instance, the cytotoxic activity of 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole is believed to be connected to the activation of Caspase 3 and Caspase 8, key executioner and initiator enzymes in the apoptotic cascade. nih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and cell death. This process is also linked to the activation of BAX proteins, which play a critical role in promoting apoptosis. nih.gov

Enzyme inhibition is another significant mechanism. Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a vital enzyme for the synthesis of nucleic acids and amino acids, and its inhibition disrupts DNA replication and repair, leading to the death of rapidly dividing cancer cells. Molecular docking studies of a highly potent 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative supported its biological activity through interaction with the binding site of DHFR. nih.gov

Antiviral Effects

Activity against Specific Viral Strains (e.g., Tobacco Mosaic Virus, HIV-1)

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable activity against both plant and human viruses. A significant body of research has focused on their efficacy against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen that causes significant economic losses in agriculture. mdpi.comnih.gov A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were shown to exhibit excellent protective activity against TMV. mdpi.comnih.gov One compound from this series, designated E2, had an EC50 value of 203.5 µg/mL, which was superior to the commercial antiviral agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.comnih.gov This compound was found to effectively inhibit the spread of TMV within the host plant. nih.gov Other studies have also reported the anti-TMV activity of various thiadiazole derivatives, including those hybridized with sulfonamides or linked to myricetin (B1677590). arkat-usa.org

In the realm of human viruses, 1,3,4-thiadiazole derivatives have been investigated for their potential against the Human Immunodeficiency Virus (HIV-1). Although often showing moderate activity compared to established drugs, they serve as a basis for developing new antiviral agents. nih.gov For example, certain chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles were synthesized and screened for anti-HIV-1 activity. nih.gov Additionally, a newly synthesized 1,3,4-thiadiazole derivative was identified as a promising anti-HIV-1 agent that acts without showing signs of in vitro cytotoxicity. arkat-usa.org

Table 2: Antiviral Activity of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Viral Strain | Activity | Reference |

|---|---|---|---|

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 µg/mL | mdpi.comnih.gov |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E8) | Tobacco Mosaic Virus (TMV) | Curative Activity: 59.2% | mdpi.com |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1, HIV-2 | Moderate to lower activity than reference drugs | nih.gov |

| Novel 1,3,4-thiadiazole derivative (Compound 2) | HIV-1 | Promising activity with no in vitro cytotoxicity | arkat-usa.org |

Influence of Substituents on Antiviral Potency

The antiviral efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of their chemical substituents. Structure-activity relationship (SAR) studies have provided insights into how different functional groups on the thiadiazole ring influence their potency.

For anti-HIV-1 activity, the electronic properties of the N-aryl group have been shown to be influential. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, onto the phenyl ring of certain derivatives enhanced their antiviral activity compared to the unsubstituted phenyl counterparts. nih.gov The nature of the N-aryl ring itself also plays a role; a derivative with a pyrimidyl ring was found to be the most potent in one study. nih.gov SAR studies suggest that the steric and electronic properties of these N-phenyl substituents have a more significant impact on antiretroviral activity than their specific positions on the ring. nih.gov

In the context of anti-TMV activity, various structural modifications have led to compounds with good antiviral effects. Synthesized series of derivatives incorporating moieties like pyrrolyl, benzothiazole, and myricetin alongside the 1,3,4-thiadiazole core have shown potential. arkat-usa.org For example, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed, and their bioassay results indicated that some compounds exhibited excellent protective activity against TMV. mdpi.com

Enzyme Inhibition and Modulatory Effects

Carbonic Anhydrase Inhibition

A significant area of research for 1,3,4-thiadiazole derivatives is their role as inhibitors of carbonic anhydrases (CAs), a family of enzymes crucial to various physiological processes. Specifically, 2-substituted-1,3,4-thiadiazole-5-sulfonamides, which are derivatives of the well-known CA inhibitor acetazolamide, have been extensively studied. nih.govnih.gov

These compounds have shown varied but significant inhibitory activity against different CA isoforms. A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides displayed weak inhibitory action against cytosolic isoforms hCA I and membrane-associated hCA IV, but were potent, low-nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov The inhibition constants (Ki) for hCA VA were in the range of 4.2-32 nM, and for hCA VB, they were between 1.3-74 nM. nih.gov This demonstrates a remarkable selectivity for the mitochondrial enzymes over other isoforms. nih.gov

Other studies have focused on the inhibition of CA II, which is present in the ciliary epithelium of the eye. Five different 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including acetazolamide, all demonstrated significant inhibitory activity against CA II, with I50 values ranging from 1.91 x 10⁻⁷ M to 3.3 x 10⁻⁸ M. nih.gov

Table 3: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Derivative Class | CA Isoform | Inhibition Constant (Ki / I50) | Reference |

|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA I | 102 nM - 7.42 µM (Ki) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA II | 0.54 - 7.42 µM (Ki) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA IV | 4.32 - 10.05 µM (Ki) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2 - 32 nM (Ki) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3 - 74 nM (Ki) | nih.gov |

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | CA II | 1.91 x 10⁻⁷ M - 3.3 x 10⁻⁸ M (I50) | nih.gov |

c-Jun N-Terminal Kinase (JNK) Inhibition

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated as potential inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular stress responses. Upregulation of JNK activity is associated with various diseases, including type-2 diabetes, cancer, and inflammation, making JNK inhibitors promising therapeutic targets.

One area of focus has been the development of allosteric, substrate-competitive inhibitors that target the JIP-1 docking site of JNK. Researchers have designed and synthesized a series of thiadiazole derivatives with the aim of creating potent and selective JNK inhibitors. These efforts have led to the identification of compounds that effectively inhibit JNK activity. While specific studies on this compound derivatives in this context are not detailed, the broader class of thiadiazole derivatives has shown promise. For instance, N-ethyl-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine has been synthesized and characterized as part of these research initiatives.

Matrix Metalloproteinase Inhibition

The 1,3,4-thiadiazole scaffold has been utilized in the design of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of MMPs is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases.

Research has focused on incorporating the 5-amino-2-mercapto-1,3,4-thiadiazole moiety as a zinc-binding group in MMP inhibitors. A series of compounds were synthesized by coupling arylsulfonyl isocyanates or arylsulfonyl halides with phenylalanyl-alanine (B1595834) and subsequently with 5-amino-2-mercapto-1,3,4-thiadiazole. These derivatives have demonstrated potent inhibitory activity against several human MMPs, including MMP-1, MMP-2, MMP-8, and MMP-9, with activities in the low micromolar range for some of the targeted enzymes. nih.gov The inhibitory potential was found to be dependent on the substitution pattern at the arylsulfonyl(ureido) moieties. nih.gov

A specific derivative, 2-mercapto-5-phenylamino-1,3,4-thiadiazole, has been identified as a substance with MMP inhibitory properties. nih.gov While direct studies on this compound derivatives as MMP inhibitors are not extensively documented in the provided results, the established activity of the closely related 5-amino-2-mercapto-1,3,4-thiadiazole core suggests a potential avenue for the development of novel MMP inhibitors.

Enzyme Inhibition in Metabolic Pathways

The 2-(alkylthio)-1,3,4-thiadiazole scaffold has been identified as a structural alert in drug design due to its potential for bioactivation through metabolic pathways. Studies have investigated the metabolism of 5-substituted 2-(alkylthio)-1,3,4-thiadiazoles in the presence of human liver microsomes.

The bioactivation process is proposed to occur in two steps. nih.gov First, the alkylthio group undergoes enzymatic oxidation, primarily catalyzed by cytochrome P450 enzymes, to form sulfoxide (B87167) and sulfone intermediates. nih.gov This oxidation step was significantly inhibited by 1-aminobenzotriazole, a known P450 inhibitor. nih.gov The second step involves the nucleophilic displacement of the resulting sulfoxide and sulfone by glutathione (B108866) (GSH), leading to the formation of a GSH adduct. nih.gov This pathway has been observed for a variety of compounds containing the 2-(alkylthio)-1,3,4-thiadiazole moiety, indicating a common metabolic fate that could have implications for drug safety and efficacy. nih.gov

Other Pharmacological Activities

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory and analgesic activities in various preclinical models. The versatility of the thiadiazole ring allows for a wide range of substitutions, leading to compounds with potent pharmacological effects.

In one study, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and evaluated for their in vivo analgesic and anti-inflammatory properties. nih.gov All the synthesized compounds exhibited good pain-relieving effects in the acetic acid-induced writhing test in mice. nih.gov Furthermore, some of these derivatives showed considerable anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Notably, these compounds displayed low ulcerogenic and gastrointestinal irritation potential when compared to the standard drug, indomethacin. nih.gov

Another study focused on the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives. Out of twelve synthesized compounds, six demonstrated significant anti-inflammatory and analgesic activities without the common gastrointestinal side effects associated with many anti-inflammatory drugs. nih.gov The search for new anti-inflammatory agents has also led to the synthesis of derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, which have shown anti-inflammatory activity. nih.gov

Table 1: Anti-inflammatory and Analgesic Activities of 1,3,4-Thiadiazole Derivatives

| Compound Class | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic (acetic acid writhing test) and Anti-inflammatory (carrageenan rat paw edema) | Good analgesic action and fair anti-inflammatory activity with low ulcerogenic potential. | nih.gov |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Anti-inflammatory and Analgesic | Six out of twelve compounds showed significant activity with no gastrointestinal side effects. | nih.gov |

| 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives | Anti-inflammatory | Exhibited anti-inflammatory properties. | nih.gov |

Antidepressant and Anxiolytic Effects

The 1,3,4-thiadiazole scaffold has also been explored for its potential in developing agents with antidepressant and anxiolytic activities. Research has shown that modifying the substituents on the thiadiazole ring can lead to compounds with significant central nervous system effects.

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and pharmacologically screened to assess their impact on the central nervous system. nih.gov Several of these compounds were found to possess notable antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govacs.org One of the most potent compounds from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, exhibited a promising pharmacological profile with a mixed antidepressant-anxiolytic activity. nih.gov Importantly, the therapeutic dose range for this compound was significantly lower than the doses at which side effects like sedation and amnesia were observed. nih.gov

Table 2: Antidepressant and Anxiolytic Activities of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives

| Compound | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Antidepressant and Anxiolytic | Showed a mixed antidepressant-anxiolytic profile with a favorable therapeutic window. | nih.gov |

| General 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Antidepressant and Anxiolytic | Several derivatives demonstrated efficacy comparable to imipramine and diazepam. | nih.govacs.org |

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key structural feature in a number of compounds that have been investigated for their anticonvulsant properties. The structural versatility of this heterocyclic system has allowed for the synthesis of a diverse range of derivatives with potential antiepileptic activity.

Several studies have highlighted the anticonvulsant potential of 2,5-disubstituted-1,3,4-thiadiazole derivatives. For instance, a series of carboxamide derivatives of substituted 1,3,4-thiadiazoles were designed and synthesized. sphinxsai.com In this series, the bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, showed significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.com Another study reported that among a series of synthesized 1,3,4-thiadiazole derivatives, several compounds showed promising anticonvulsant activity in the maximal electroshock seizure (MES) test in mice. researchgate.net

Furthermore, research on 1-{5-[(substituted-benzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea derivatives revealed potent anticonvulsant activity. frontiersin.org Specifically, compounds with a 2,4-dichlorobenzyl or a 3-methoxybenzyl thio substituent at the 5-position of the thiadiazole ring were found to be highly effective in both sleep and MES tests. frontiersin.org The lipophilic nature of the substituents on the thiadiazole ring has been suggested to play a role in the observed anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class/Derivative | Anticonvulsant Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | Pentylenetetrazole (PTZ)-induced convulsions | Showed significant protection against convulsions. | sphinxsai.com |

| Various 1,3,4-thiadiazole derivatives (AR-5, AR-6, AR-7, AR-8, AR-14) | Maximal Electroshock Seizure (MES) | Most tested compounds showed promising anticonvulsant activity. | researchgate.net |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea | Sleep and MES tests | Highly potent anticonvulsant activity. | frontiersin.org |

| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | Sleep and MES tests | Highly potent anticonvulsant activity. | frontiersin.org |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced convulsions | Showed prominent activity at a low dose. | nih.gov |

Antioxidant Activity